(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone
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Overview
Description
(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone: is a chemical compound with the molecular formula C15H16FN3O2 This compound features a complex structure that includes a fluoropyrimidine moiety, a pyrrolidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone typically involves multiple steps:
Formation of the Fluoropyrimidine Moiety: This step often involves the fluorination of a pyrimidine derivative. Common reagents include fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Coupling Reactions: The fluoropyrimidine and pyrrolidine intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Pyridine Ring:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC.
Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).
Major Products
Oxidation: Formation of pyrrolidinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate enzyme functions and binding sites.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs. Its fluoropyrimidine moiety suggests possible antitumor activity, making it a candidate for cancer research.
Industry
In industrial applications, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for use in various industrial catalysts and reagents.
Mechanism of Action
The mechanism of action of (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with enzymes involved in DNA replication, potentially inhibiting their activity. The pyrrolidine and pyridine rings may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone: This compound has a furan ring instead of a pyridine ring, which may alter its chemical properties and biological activity.
(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone: This compound has a pyridine ring at a different position, which can affect its reactivity and interactions with biological targets.
Uniqueness
The uniqueness of (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoropyrimidine moiety is particularly significant, as it can enhance the compound’s stability and reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2/c15-10-7-17-14(18-8-10)21-11-4-6-19(9-11)13(20)12-3-1-2-5-16-12/h1-3,5,7-8,11H,4,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFBXPJMWADKTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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